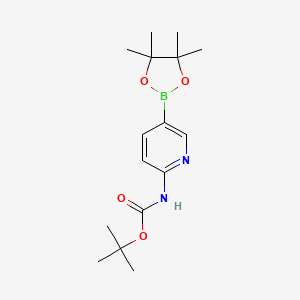

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Description

Chemical Identity and Nomenclature

This compound is a complex organoboron compound that belongs to the class of pinacol boronate esters. The compound is registered under the Chemical Abstracts Service number 910462-31-6 and possesses the molecular formula C16H25BN2O4. The molecular weight of this compound is precisely 320.19 atomic mass units, as determined through high-resolution mass spectrometry analysis.

The systematic nomenclature of this compound reflects its intricate molecular architecture, which comprises several distinct functional groups integrated into a single molecular framework. The tert-butyl carbamate moiety serves as a protecting group for the amino functionality, while the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group represents the pinacol boronate ester portion that imparts the characteristic reactivity associated with organoboron compounds. The pyridin-2-yl designation indicates the substitution pattern on the pyridine ring, specifically at the 2-position relative to the nitrogen atom, which is critical for determining the compound's electronic properties and reactivity profile.

Alternative nomenclature systems have been employed to describe this compound, including the simplified designation as 2-(tert-butoxycarbonylamino)pyridine-5-boronic acid pinacol ester. This alternative naming convention emphasizes the functional group arrangement and provides insight into the synthetic accessibility of the compound through standard boronic acid protection strategies. The compound is also referenced in chemical databases with the synonym tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate, which maintains consistency with International Union of Pure and Applied Chemistry nomenclature guidelines.

The structural representation of this compound can be expressed through the Simplified Molecular Input Line Entry System notation as CC(C)(C)OC(=O)NC1=NC=C(B2OC(C)(C)C(C)(C)O2)C=C1. This linear notation captures the complete connectivity pattern of the molecule and serves as a universal identifier for computational chemistry applications and database searches. The compound's three-dimensional structure features a trigonal planar geometry around the boron center, which is characteristic of tricoordinate boron compounds and contributes to the electrophilic nature of the boronate ester functionality.

Historical Development in Boronate Ester Chemistry

The development of boronate ester chemistry traces its origins to the pioneering work of Edward Frankland in 1860, who first synthesized and isolated a boronic acid by treating diethylzinc with triethyl borate. This seminal discovery established the foundation for organoboron chemistry and demonstrated the feasibility of creating stable carbon-boron bonds under controlled laboratory conditions. Frankland's methodology involved the formation of highly air-sensitive triethylborane, which upon slow oxidation in ambient air eventually provided ethylboronic acid, representing the first successful preparation of an organoboron compound.

The evolution of boronate ester chemistry gained significant momentum in the early 20th century when Böeseken and co-workers discovered between 1911 and 1940 that boric acid forms complexes with hydroxyl groups in solution, particularly favoring 1,2-diol and 1,3-diol configurations. This discovery was fundamental to understanding the reversible covalent binding properties of boron compounds with polyols and laid the groundwork for developing protected boronic acid derivatives. The observation that these complexes exhibited increased conductivity and elevated pH values provided early evidence for the unique acid-base chemistry of organoboron compounds.

A pivotal advancement in boronate ester chemistry occurred in 1953 when Kuivila and co-workers published the first comprehensive report on the formation of boronic acid pinacol esters from phenylboronic acid and pinacol. This work established the fundamental principles of boronic acid protection using diols and demonstrated the enhanced stability and synthetic utility of the resulting boronate esters. The pinacol protection strategy became widely adopted due to the ease of ester formation and the improved handling characteristics compared to free boronic acids, which are often prone to protodeboronation and decomposition under various reaction conditions.

The classical synthesis of boronic acids from Grignard reagents and trialkyl borates was established in 1909 and remained the dominant methodology for accessing organoboron compounds throughout much of the 20th century. This approach involved the nucleophilic addition of organometallic reagents to electron-deficient boron centers, followed by hydrolytic workup to generate the desired boronic acids. The methodology was later refined to include direct formation of boronate esters, eliminating the need for separate protection steps and improving overall synthetic efficiency.

The modern era of boronate ester chemistry was significantly influenced by the development of the Suzuki-Miyaura coupling reaction in the late 20th century, which utilized boronic acids and their derivatives as nucleophilic coupling partners for carbon-carbon bond formation. This transformation revolutionized synthetic organic chemistry by providing a mild, functional group tolerant method for constructing complex molecular architectures. The success of Suzuki coupling reactions highlighted the unique reactivity profile of organoboron compounds and stimulated extensive research into new boronate ester derivatives with enhanced stability and selectivity.

Role in Modern Organoboron Chemistry

This compound exemplifies the sophisticated approach to organoboron compound design that characterizes modern synthetic chemistry. The compound serves multiple critical functions in contemporary organic synthesis, primarily as a stable boronate ester precursor for cross-coupling reactions and as a versatile building block for pharmaceutical intermediate synthesis. The pinacol boronate ester functionality provides enhanced stability compared to free boronic acids while maintaining the essential reactivity required for transmetallation processes in palladium-catalyzed transformations.

The strategic incorporation of the pyridine heterocycle into the boronate ester framework reflects the growing importance of nitrogen-containing aromatics in medicinal chemistry and materials science applications. Pyridine derivatives are prevalent in pharmaceutical compounds due to their ability to engage in hydrogen bonding interactions and their favorable pharmacokinetic properties. The specific substitution pattern in this compound positions the boronate ester at the 5-position of the pyridine ring, which provides optimal electronic properties for subsequent functionalization reactions while maintaining the protecting group integrity.

Modern organoboron chemistry has witnessed significant advances in photochemical activation methods that enable new synthetic transformations previously inaccessible through traditional thermal processes. Photoinduced borylation reactions have emerged as powerful tools for generating reactive intermediates from various precursors, resulting in improved substrate scopes and enhanced selectivity profiles. These developments are particularly relevant for compounds like this compound, which can serve as substrates for photochemical transformations leading to complex boronate ester derivatives.

The contemporary applications of boronate esters extend beyond traditional cross-coupling chemistry to encompass diverse areas including materials science, chemical biology, and catalysis. Boronic acids and their derivatives have demonstrated utility as building blocks for covalent organic frameworks, hydrogels, and phosphorescent materials, expanding their impact beyond synthetic organic chemistry. In the pharmaceutical sector, boronic acid derivatives have achieved clinical success with compounds such as bortezomib for cancer therapy and tavaborole for antifungal treatment, validating the therapeutic potential of organoboron compounds.

Recent methodological advances have focused on developing robust alternatives to traditional pinacol boronate esters that address limitations such as reversible hydrolysis in the presence of water or alcohols. Innovative protecting groups like xanthopinacol boronates have been developed to provide enhanced stability and orthogonality in chemical reactions while enabling mild, irreversible removal under photochemical conditions. These developments highlight the ongoing evolution of boronate ester chemistry and the continuous refinement of synthetic methodologies to meet the demands of modern chemical synthesis.

The integration of flow chemistry techniques has revolutionized the synthesis of boronate esters by enabling precise control over reaction conditions and minimizing undesired side reactions. Flow chemistry approaches have been successfully applied to bromine-lithium exchange reactions followed by borylation, demonstrating improved selectivity and efficiency compared to traditional batch processes. These advances are particularly significant for the preparation of complex boronate esters like this compound, where maintaining the integrity of multiple functional groups is essential for successful synthesis.

Properties

IUPAC Name |

tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-12-9-8-11(10-18-12)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZVCDRKIVKICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590362 | |

| Record name | tert-Butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910462-31-6 | |

| Record name | tert-Butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

It is known that this compound is an important intermediate in the synthesis of many biologically active compounds.

Mode of Action

It is likely that the compound interacts with its targets through the boronic acid pinacol ester group, which is a common functional group in many biologically active compounds.

Biochemical Pathways

Given its role as an intermediate in the synthesis of biologically active compounds, it can be inferred that it may be involved in various biochemical reactions.

Biochemical Analysis

Biochemical Properties

Tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, facilitating the formation of new chemical bonds. The boronic ester group in this compound can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical assays. It is known to interact with enzymes such as proteases and kinases, where it can act as an inhibitor or modulator of enzyme activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling proteins, leading to changes in downstream cellular responses. For example, it can inhibit the activity of certain kinases, resulting in altered phosphorylation states of target proteins and subsequent changes in gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The boronic ester group can form covalent bonds with nucleophilic residues in proteins, such as serine or threonine residues in enzyme active sites. This interaction can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental design. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at certain concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. The boronic ester group can be hydrolyzed to form boronic acid derivatives, which can further participate in biochemical reactions. This compound can also affect metabolic flux and alter the levels of specific metabolites in cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, it may be actively transported into cells via specific membrane transporters or bind to intracellular proteins that facilitate its distribution.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the cytoplasm, where it can modulate enzyme activity.

Biological Activity

Tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available literature.

- Molecular Formula : C17H27BN2O4

- Molecular Weight : 309.209 g/mol

- CAS Number : 885693-20-9

- Density : 1.1 ± 0.1 g/cm³

- Melting Point : 105 °C

- Boiling Point : 348 °C at 760 mmHg

Synthesis

The synthesis of this compound typically involves multi-step processes that include the reaction of tert-butyl carbamate with boron-containing compounds. This compound can be synthesized through various methods that emphasize the formation of the dioxaborolane moiety which is crucial for its biological activity .

This compound exhibits its biological activity primarily through its interaction with specific protein targets in cellular pathways. Notably:

- Cereblon Ligase Binding : This compound has been identified as a ligand for cereblon E3 ubiquitin ligase. The binding facilitates targeted ubiquitination and degradation of proteins involved in various diseases such as cancer .

- Inhibition of Target Proteins : The compound's structure allows it to bring target proteins into proximity with the ubiquitin ligase, promoting their degradation. This mechanism is particularly relevant in the context of therapies aimed at hematological malignancies and solid tumors .

Pharmacological Studies

Recent studies have evaluated the pharmacological effects of this compound in various models:

- Anticancer Activity : Research has indicated that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The IC50 values observed in these studies typically range from 100 nM to 1 µM against specific cancer cell lines .

- Neuroprotective Effects : Preliminary data suggest that the compound may also possess neuroprotective properties by modulating pathways involved in neurodegeneration. Further studies are necessary to elucidate these effects fully.

Case Studies

A notable case study involved the application of a related compound in treating multiple myeloma. The study demonstrated that the compound effectively induced degradation of Ikaros and Aiolos transcription factors via cereblon-mediated ubiquitination pathways. This led to reduced cell viability in myeloma cell lines .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of pyridine-based compounds exhibit potential anticancer properties. The incorporation of boron into these structures can enhance their biological activity. For instance, studies have shown that compounds similar to tert-butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate can inhibit tumor growth by targeting specific enzymes involved in cancer progression. The boron atom may facilitate interactions with biological targets that are critical for cancer cell survival .

1.2 Antiviral Properties

The compound's structural features may also confer antiviral properties. Certain pyridine derivatives have been explored as inhibitors of viral polymerases. The potential application of this compound in antiviral drug design is promising due to its ability to mimic natural substrates and disrupt viral replication processes .

Synthetic Applications

2.1 Catalysis

The presence of the boron moiety in this compound allows it to function as a catalyst in various organic reactions. Boron compounds are known to facilitate reactions such as Suzuki coupling and other cross-coupling methodologies that are essential for synthesizing complex organic molecules .

2.2 Building Block for Complex Molecules

This compound serves as an important building block in the synthesis of more complex organic molecules. Its functional groups can be readily modified or reacted with other reagents to create a variety of derivatives with tailored properties for specific applications in pharmaceuticals and materials science .

Material Science

3.1 Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer chemistry. Its ability to participate in cross-linking reactions can lead to the development of novel polymeric materials with enhanced mechanical and thermal properties .

3.2 Sensor Technology

The incorporation of boron into sensor technologies has been explored due to its ability to interact with various analytes. Compounds like this compound could be utilized in the design of sensors for detecting biological or chemical substances through changes in fluorescence or conductivity .

Comparison with Similar Compounds

Chloro-Substituted Derivative

tert-Butyl (3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (CAS:2716849-15-7)

- Structural Difference : A chlorine atom replaces the hydrogen at the pyridine’s 3-position.

- Impact : The electron-withdrawing chlorine enhances stability against hydrolysis but reduces reactivity in cross-coupling reactions compared to the parent compound.

- Molecular Weight : Higher (354.64 g/mol) due to the chlorine atom .

Nitro- and Fluoro-Substituted Derivatives

- tert-Butyl (3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

- tert-Butyl (5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate

Core Scaffold Modifications

Phenethyl vs. Pyridinyl Boronates

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Sulfonylpropyl Derivatives

tert-Butyl (3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)propyl)carbamate

- Application : The sulfonyl group enhances solubility in polar solvents but introduces steric challenges in coupling reactions .

Comparative Data Tables

Table 2. Price and Availability (Selected Compounds)

Preparation Methods

Protection of Pyridin-2-yl Amine with tert-Butyl Carbamate (Boc Protection)

- The pyridin-2-yl amine is first protected by introducing the tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions at the nitrogen site during subsequent steps.

- This is typically achieved by reacting the pyridin-2-yl amine with di-tert-butyl dicarbonate (Boc₂O) in an aprotic solvent such as dichloromethane (DCM).

- The reaction is performed under an inert atmosphere (nitrogen or argon) at low temperatures (0°C to room temperature) to control the reaction rate and avoid decomposition.

- The Boc protection stabilizes the amine and facilitates selective functionalization of the pyridine ring.

Introduction of the Boronic Ester Group via Miyaura Borylation

- The key step involves the palladium-catalyzed borylation of a halogenated pyridine intermediate, commonly 4-iodopyridine or 5-iodopyridine derivatives, depending on the desired substitution pattern.

- The reaction employs bis(pinacolato)diboron as the boron source.

- Typical catalytic systems include Pd(PPh₃)₂Cl₂ as the palladium catalyst, copper(I) iodide (CuI) as a co-catalyst, and a base such as diisopropylethylamine (DIEA).

- The solvent of choice is often tetrahydrofuran (THF) under inert atmosphere.

- The reaction proceeds at mild temperatures (usually 50–80°C) and is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

- This step installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety on the pyridine ring, yielding the boronic ester intermediate.

Purification and Isolation

- After completion, the reaction mixture is cooled and quenched.

- The product is purified by column chromatography using silica gel.

- Elution typically employs a gradient solvent system such as hexane/ethyl acetate to separate the desired product from impurities.

- The purified compound is characterized by nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm structure and purity.

Summary Table of Preparation Steps

| Step No. | Stage | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Boc Protection | Pyridin-2-yl amine, Boc₂O, DCM, N₂ atmosphere, 0°C to RT | Protect amine group with tert-butyl carbamate | Prevents side reactions at amine |

| 2 | Miyaura Borylation | 4-iodopyridine derivative, bis(pinacolato)diboron, Pd(PPh₃)₂Cl₂, CuI, DIEA, THF, 50–80°C | Install boronic ester group on pyridine ring | Key step for boronate ester formation |

| 3 | Purification | Silica gel chromatography, hexane/ethyl acetate gradient | Isolate pure tert-butyl carbamate boronic ester | Ensures product purity and characterization |

Detailed Research Findings and Considerations

- Catalyst and Ligand Selection: Pd(PPh₃)₂Cl₂ is widely used for its effective catalytic activity in Miyaura borylation. The presence of CuI enhances the reaction rate by facilitating transmetallation steps.

- Base Role: DIEA acts as a non-nucleophilic base to neutralize acids formed during the reaction and maintain catalytic activity.

- Reaction Monitoring: TLC and LC-MS are essential for tracking the conversion of halogenated pyridine to the boronic ester.

- Air and Moisture Sensitivity: The boronate ester intermediate and final product are sensitive to moisture and oxygen. Reactions and handling are performed under inert atmosphere to prevent hydrolysis or oxidation.

- Spectroscopic Characterization:

- ^1H NMR shows characteristic signals for pyridine protons (δ 8.2–8.5 ppm), Boc tert-butyl group (singlet at δ 1.3–1.4 ppm), and pinacol methyl groups (δ 1.0–1.2 ppm).

- Mass spectrometry confirms molecular ion peaks consistent with the molecular formula.

- IR spectroscopy confirms the presence of carbamate C=O stretch (~1680–1720 cm⁻¹) and boronate ester B–O stretch (~1350 cm⁻¹).

Q & A

Q. What spectroscopic methods confirm the structure of this boronate ester?

A combination of 1H NMR , 13C NMR , and mass spectrometry (MS) is essential. Key observations include:

- A singlet at δ 1.36 ppm for the tert-butyl group (9H).

- Aromatic proton signals near δ 8.22 ppm for the pyridine ring.

- A singlet at δ 1.3 ppm for the tetramethyl-dioxaborolane methyl groups. MS (DART) should match the exact mass of C17H27BN2O4 (calc. 326.21 g/mol). For ambiguous signals, 2D NMR (e.g., HSQC, COSY) resolves overlaps .

Table 1: Key NMR Assignments

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| tert-Butyl (C(CH3)3) | 1.36 | Singlet | |

| Pyridine C-H (aromatic) | 8.22 | Singlet | |

| Boryl methyl (B-O-C(CH3)2) | 1.3 | Singlet |

Q. What synthetic routes are used to prepare this compound?

Miyaura borylation is the standard method:

- React a halogenated pyridine precursor (e.g., 5-bromo-pyridin-2-yl derivative) with bis(pinacolato)diboron.

- Use Pd(dppf)Cl2 (5 mol%) and KOAc in anhydrous dioxane at 80–100°C.

- Purify via silica gel chromatography (hexane/EtOAc gradient). Yields depend on the halogen:

| Halogenated Arene | Yield (%) | Reference |

|---|---|---|

| Chloroarene | 32 | |

| Bromoarene | 65 |

Q. What safety protocols are recommended for handling this compound?

While specific SDS data is limited, adopt boronate ester precautions :

- Use inert atmosphere (N2/Ar) gloveboxes to prevent hydrolysis.

- Store under desiccant (4Å molecular sieves).

- Employ nitrile gloves and fume hoods during synthesis .

Advanced Research Questions

Q. How can low yields in Suzuki-Miyaura cross-coupling be mitigated?

- Catalyst optimization : Pd(PPh3)4 (2–5 mol%) with K2CO3 in THF/H2O (3:1) at 70°C enhances efficiency.

- Pre-drying : Azeotropic distillation with toluene reduces boronate hydrolysis.

- Halogen selection : Bromoarenes yield >65% vs. 32% for chloroarenes (Table 1) .

Q. How to resolve NMR discrepancies from carbamate rotational isomerism?

- Acquire spectra at elevated temperatures (50°C in DMSO-d6) to coalesce split signals.

- Use 13C DEPT-135 to differentiate CH3 (tert-butyl) from quaternary carbons.

- Validate with X-ray crystallography (SHELX-refined data) .

Q. Why does the pyridine ring’s electronic configuration influence borylation regioselectivity?

- The electron-withdrawing pyridine directs borylation to the meta-position (C-5).

- The tert-butyl carbamate stabilizes transition states via steric and electronic effects.

- Solvent polarity (e.g., hexane vs. DMF) modulates reaction rates (DFT-supported) .

Q. What strategies improve purity in large-scale boronate synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.